2-(Piperidin-4-yl)pyridine hydrochloride
Overview
Description
2-(Piperidin-4-yl)pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring
Scientific Research Applications
2-(Piperidin-4-yl)pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a ligand in biological assays to study protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Piperidin-4-yl)pyridine hydrochloride”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-4-(1-piperidine) pyridine derivatives, have been designed as inhibitors for anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly inhibiting their function .
Biochemical Pathways
Related compounds have been shown to inhibit alk and ros1, which are involved in cell growth and survival pathways .
Result of Action
Related compounds have been shown to inhibit the function of alk and ros1, potentially leading to decreased cell growth and survival .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-yl)pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to specific receptor sites, influencing the activity of enzymes such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These interactions can lead to the inhibition or activation of these enzymes, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of key metabolites. These effects on metabolic pathways are important for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, making it important to study these processes in detail.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)pyridine hydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with piperidine in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the compound, as well as substituted analogs.
Comparison with Similar Compounds
2-(Piperidin-4-yl)acetamides: These compounds are known for their anti-inflammatory activity.
2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: Used as a linker in targeted protein degradation.
Uniqueness: 2-(Piperidin-4-yl)pyridine hydrochloride stands out due to its specific structural features and potential applications. While similar compounds may share some properties, the unique combination of the piperidine and pyridine rings in this compound offers distinct advantages in certain applications.
Properties
IUPAC Name |
2-piperidin-4-ylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWSEJQRPNTSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629410 | |
Record name | 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216688-64-1 | |
Record name | 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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